(2R,3S)-2,3-Diaminosuccinic acid (meso-2,3-diaminosuccinic acid, CAS 23220-52-2) is a highly functionalized, non-proteinogenic α,β-diamino acid characterized by its two chiral centers and an internal plane of symmetry. In industrial and advanced research procurement, it is prized as a rigid, orthogonally protectable C4 scaffold. Unlike simple aliphatic diamines or dicarboxylic acids, this meso-compound provides a stereochemically defined backbone that is critical for synthesizing constrained dipeptide surrogates, multivalent peptide branching nodes, and specialized transition metal chelators. Most notably, its unique geometry has established it as a premier precursor for bis-linkers in next-generation antibody-drug conjugates (ADCs), where it facilitates the rebridging of native interchain disulfide bonds to yield highly homogeneous biotherapeutics [1].
Substituting (2R,3S)-2,3-diaminosuccinic acid with simpler analogs like succinic acid, ethylenediamine, or unconstrained amino acids (e.g., lysine) fundamentally compromises molecular design. Generic aliphatic chains lack the dense, orthogonal functionalization required for multi-directional peptide branching or dual-linker ADC assembly. Furthermore, substituting the meso (2R,3S) form with its chiral (2R,3R) or (2S,3S) enantiomers, or using a racemic mixture, alters the spatial trajectory of the attached pharmacophores. In ADC disulfide rebridging and cyclic auxiliary synthesis, the internal plane of symmetry provided by the meso configuration ensures predictable, syn-aligned ring closures. Utilizing non-meso isomers leads to distorted macrocyclic geometries, complex diastereomeric mixtures, and significant yield losses during purification, directly impacting manufacturability and target binding affinity [1].
In the development of antibody-drug conjugates, the linker chemistry dictates both batch consistency and therapeutic index. Bis-linkers derived from meso-2,3-diaminosuccinic acid are specifically engineered to rebridge the reduced interchain disulfide bonds of native IgGs. Comparative patent data demonstrates that these 2,3-diaminosuccinyl bis-linkers achieve over 75% site-specific conjugation homogeneity. In contrast, traditional unselective conjugation using standard maleimide linkers (e.g., MC or val-cit) targeting random cysteine or lysine residues results in highly heterogeneous mixtures with variable drug-to-antibody ratios (DAR). The rebridged ADCs exhibit a significantly extended circulation half-life and minimized off-target toxicity [1].
| Evidence Dimension | Conjugation Homogeneity (Site-Specific Payload Attachment) |
| Target Compound Data | >75% site-specific conjugation at disulfide bonds using 2,3-diaminosuccinyl bis-linkers |
| Comparator Or Baseline | Traditional unselective maleimide conjugation (heterogeneous DAR distribution) |
| Quantified Difference | Massive improvement in batch homogeneity and therapeutic index window |
| Conditions | Conjugation to reduced interchain disulfide bonds of native antibodies |
For biopharmaceutical procurement, utilizing this specific precursor ensures the production of highly homogeneous ADCs, reducing regulatory hurdles and improving patient safety profiles.
The meso configuration of (2R,3S)-2,3-diaminosuccinic acid provides a distinct advantage in the synthesis of enantiopure cyclic scaffolds, such as imidazolidin-2-ones and N-sulfinyl-α,β-diamino esters. Because the molecule possesses an internal plane of symmetry, it can undergo highly stereoselective desymmetrization or syn-addition reactions. Synthetic pathways utilizing the meso-isomer report complete cis-selectivity in ring-forming steps, directly yielding target diastereomers without the need for complex chiral resolution. Conversely, starting with racemic diaminosuccinic acid inherently limits the maximum theoretical yield of a single enantiomer to 50% prior to resolution, doubling raw material costs and increasing process waste[1].
| Evidence Dimension | Maximum Theoretical Yield (Pre-Resolution) |
| Target Compound Data | Up to 100% via desymmetrization of the meso-isomer |
| Comparator Or Baseline | 50% maximum theoretical yield for racemic mixtures |
| Quantified Difference | Eliminates the >50% yield loss associated with resolving racemic precursors |
| Conditions | Stereoselective cyclic auxiliary synthesis (e.g., imidazolidine formation) |
Procuring the meso-isomer directly streamlines the industrial synthesis of chiral ligands, significantly reducing step-count and raw material waste.
In the design of hetero-bivalent peptide ligands (e.g., targeting VEGF or Toll-like receptors), spatial constraint and orthogonal functionalization are paramount. (2R,3S)-2,3-Diaminosuccinic acid provides four addressable termini (two amines, two carboxylates) on a rigid two-carbon backbone. This allows for the installation of up to four distinct orthogonal protecting groups, enabling precise, step-wise solid-phase peptide synthesis (SPPS). Compared to standard branching agents like lysine, which provides a highly flexible aliphatic side chain, the rigid meso-C4 backbone restricts the conformational freedom of the attached pharmacophores. This pre-organization reduces the entropic penalty upon receptor binding, significantly enhancing the binding affinity of the resulting multivalent conjugates[1].
| Evidence Dimension | Conformational Rigidity at Branching Node |
| Target Compound Data | Rigid C4 backbone with defined syn-geometry |
| Comparator Or Baseline | Lysine (highly flexible aliphatic C4 side chain) |
| Quantified Difference | Provides superior entropic pre-organization for dual-receptor binding |
| Conditions | Solid-phase synthesis of hetero-bivalent peptide conjugates |
Selecting this compound over flexible branching amino acids allows peptide chemists to tightly control the spatial geometry of multivalent therapeutics, optimizing target engagement.
Driven by its ability to rebridge reduced interchain disulfide bonds, this compound is the optimal precursor for manufacturing 2,3-diaminosuccinyl bis-linkers. It is specifically chosen to improve ADC homogeneity, extend in vivo circulation half-life, and minimize off-target toxicity compared to standard single-attachment maleimide linkers [1].
Due to its rigid C4 backbone and capacity for orthogonal protection, the compound serves as a superior branching node in solid- and solution-phase peptide synthesis. It is highly suited for developing hetero-bivalent ligands (e.g., for VEGF or G-protein coupled receptors) where precise spatial orientation of the pharmacophores is required for optimal receptor engagement[2].
Leveraging its internal plane of symmetry, the meso-isomer is utilized as a highly efficient starting material for the stereoselective synthesis of chiral imidazolidin-2-ones and N-sulfinyl-α,β-diamino esters. It allows chemists to bypass the yield-limiting resolution steps associated with racemic precursors [3].
Irritant